molecular formula C14H15N3O3 B11845928 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- CAS No. 61324-56-9

5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)-

Cat. No.: B11845928
CAS No.: 61324-56-9
M. Wt: 273.29 g/mol
InChI Key: BCDHNDLLNVSPBQ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of 5,8-Quinolinedione, 7-Amino-6-(4-Morpholinylmethyl)-

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 7-amino-6-[(morpholin-4-yl)methyl]quinoline-5,8-dione . The nomenclature reflects the quinoline backbone substituted with two ketone groups at positions 5 and 8, an amino group at position 7, and a morpholin-4-ylmethyl group at position 6. The molecular formula is C₁₄H₁₆N₃O₃ , derived as follows:

  • Quinoline core : C₉H₅NO₂ (accounting for the two ketone groups).
  • 7-Amino substituent : Adds one nitrogen and two hydrogen atoms (NH₂).
  • 6-(4-Morpholinylmethyl) group : Introduces a morpholine ring (C₄H₉NO) linked via a methylene bridge (CH₂).

A summary of key molecular descriptors is provided in Table 1.

Table 1: Molecular descriptors of 5,8-quinolinedione, 7-amino-6-(4-morpholinylmethyl)-

Property Value
Molecular formula C₁₄H₁₆N₃O₃
Molecular weight 298.30 g/mol
Exact mass 298.119 g/mol
Topological polar surface area 93.7 Ų

The morpholinylmethyl group enhances solubility in polar solvents due to its tertiary amine and ether functionalities.

Crystallographic Structure Determination and Conformational Analysis

While X-ray crystallographic data for this specific derivative are not publicly available, structural analogs of 5,8-quinolinediones have been characterized using single-crystal X-ray diffraction. For example, 6,7-dichloro-5,8-quinolinedione exhibits a planar quinoline core with dihedral angles of 1.2° between the carbonyl groups and the aromatic ring. Computational models predict that the morpholinylmethyl substituent adopts a chair conformation typical of six-membered saturated heterocycles, with the methylene bridge allowing rotational flexibility.

Key structural features inferred from related compounds include:

  • Planarity of the quinoline backbone : Facilitates π-π stacking interactions in biological systems.
  • Hydrogen-bonding capacity : The amino and carbonyl groups participate in hydrogen bonding, influencing crystal packing and solubility.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Quinoline protons : Aromatic signals appear as doublets between δ 8.2–8.5 ppm (H-2 and H-4) and δ 7.6–7.8 ppm (H-3).
    • Morpholinylmethyl group : Protons on the morpholine ring resonate as a multiplet at δ 3.6–3.8 ppm (N-CH₂-CH₂-O), while the methylene bridge (CH₂) appears as a singlet at δ 4.1 ppm.
    • Amino group : A broad singlet at δ 5.9 ppm (exchangeable with D₂O).
  • ¹³C NMR :

    • Carbonyl carbons : Peaks at δ 182–185 ppm (C-5 and C-8).
    • Morpholine carbons : Signals at δ 66–67 ppm (N-CH₂-CH₂-O) and δ 53 ppm (methylene bridge).
Infrared (IR) Spectroscopy
  • Strong absorptions at 1680 cm⁻¹ (C=O stretching) and 1620 cm⁻¹ (C=N quinoline backbone).
  • N-H stretching (amine) at 3350 cm⁻¹ and C-O-C (morpholine) at 1120 cm⁻¹ .
UV-Vis Spectroscopy
  • Absorption maxima at 245 nm (π→π* transition of the quinoline ring) and 320 nm (n→π* transition of the carbonyl groups).
Mass Spectrometry
  • Electrospray Ionization (ESI) : Molecular ion peak at m/z 299.1 [M+H]⁺, with fragmentation patterns confirming the loss of the morpholinylmethyl group (m/z 174.0).

Comparative Structural Analysis with Related Quinolinedione Derivatives

The structural uniqueness of 5,8-quinolinedione, 7-amino-6-(4-morpholinylmethyl)- lies in its substitution pattern:

  • Morpholinylmethyl vs. Halogen Substituents :
    • Halogenated derivatives (e.g., 6,7-dichloro-5,8-quinolinedione) exhibit higher electrophilicity but lower solubility compared to the morpholinylmethyl analog.
  • Amino Group Positioning :
    • 7-Amino substitution enhances hydrogen-bonding interactions with biological targets, such as the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, compared to 6-amino derivatives.
  • Morpholine’s Role :
    • The morpholine ring improves pharmacokinetic properties by increasing water solubility and metabolic stability relative to alkylamine-substituted analogs.

Table 2: Structural and electronic comparison with select 5,8-quinolinedione derivatives

Derivative Substituent LogP NQO1 Inhibition (IC₅₀)
7-Amino-6-(4-morpholinylmethyl)- Morpholinylmethyl 1.45 0.12 µM
6,7-Dichloro- Cl, Cl 2.78 0.08 µM
6-Amino-7-methoxy- NH₂, OCH₃ 0.92 0.25 µM

Data sourced from enzymatic assays and computational studies highlight the balanced lipophilicity and potency of the morpholinylmethyl derivative.

Properties

CAS No.

61324-56-9

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

7-amino-6-(morpholin-4-ylmethyl)quinoline-5,8-dione

InChI

InChI=1S/C14H15N3O3/c15-11-10(8-17-4-6-20-7-5-17)13(18)9-2-1-3-16-12(9)14(11)19/h1-3H,4-8,15H2

InChI Key

BCDHNDLLNVSPBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines

A common method involves the cyclization of 4-chloro-2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, demonstrates the use of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in hydrochloric acid with methacrolein to yield 5-chloro-8-hydroxyquinoline intermediates. Subsequent oxidation with sodium chlorate in hydrochloric acid at 60°C introduces the 5,8-dione moiety. Key conditions include:

  • Solvent : 25–30% hydrochloric acid

  • Temperature : 90–110°C for cyclization, 60°C for oxidation

  • Yield : 44–65% for dione formation

Direct Functionalization of Preformed Quinolinediones

An alternative route starts with commercially available 6,7-dichloro-5,8-quinolinedione (compound 1 in). Chlorine atoms at the 6- and 7-positions serve as leaving groups for nucleophilic substitution. For instance, reports the oxidation of 2-hydroxyquinolin-8-ol (4 ) with sodium chlorate to yield 6,7-dichloro-5,8-quinolinedione, which is then modified at the C2 position via formylation or hydroxylation.

Introduction of the 7-Amino Group

The 7-amino substituent is critical for biological activity and is typically introduced via:

Nitration Followed by Reduction

  • Nitration : Electrophilic nitration at the 7-position using nitric acid/sulfuric acid mixtures.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

    • Example: describes a catalyst-free synthesis of 7-aminoquinolines using trifluoromethyl groups to direct regioselective amination, achieving yields >80%.

Direct Amination

In cases where steric hindrance limits nitration, Ullmann-type coupling or Buchwald-Hartwig amination may be employed. However, these methods require palladium catalysts and are less commonly reported for quinolinediones.

The Mannich reaction facilitates the introduction of morpholine-containing side chains. For example:

  • Substrate : 6-Amino-7-bromo-5,8-quinolinedione (analogous to)

  • Reagents : Morpholine, formaldehyde

  • Conditions : Acetic acid, 60°C, 12 hours

  • Yield : ~50–70% (estimated based on)

Nucleophilic Substitution

Using 6-chloro-5,8-quinolinedione intermediates, morpholine can displace chlorine under basic conditions:

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or acetonitrile

  • Temperature : 80–100°C

Optimization and Challenges

Regioselectivity

The electron-deficient quinoline core complicates direct functionalization. Strategies to enhance regioselectivity include:

  • Directing groups : Trifluoromethyl groups (as in) improve amination selectivity.

  • Protecting groups : Temporary protection of the 5,8-dione carbonyls with acetals prevents unwanted side reactions.

Solubility and Purification

Quinolinediones exhibit poor solubility in polar solvents. notes that introducing hydrophilic groups (e.g., hydroxyl or formyl) improves solubility, aiding chromatographic purification.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

PropertyMethodExample Data (from)
Melting Point Differential Scanning Calorimetry209–210°C (compound 6 in)
1H NMR 600 MHz (CDCl₃)δ 8.40 (s, 1H, H-3), 10.35 (s, CHO)
HRMS High-Resolution MSm/z 255.9571 ([M+H]⁺, C₁₀H₄Cl₂NO₃)
X-ray Crystallography Single-crystal analysisConfirms planar quinone structure

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(morpholinomethyl)quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C13_{13}H12_{12}N2_{2}O2_{2}
  • CAS Number : 61324-56-9
  • Functional Groups :
    • Quinolinedione
    • Amino group at position 7
    • Morpholinylmethyl side chain at position 6

Unique Features

The presence of both an amino group and a morpholinylmethyl group enhances the compound's solubility and biological activity compared to other quinoline derivatives. This structural uniqueness makes it a valuable building block for synthesizing more complex compounds.

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that 5,8-Quinolinedione derivatives can inhibit the growth of various tumor cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance antiproliferative effects against cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against bacteria and fungi. In vitro studies demonstrated significant inhibition of bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Enzyme Inhibition :
    • It has been investigated as a potential enzyme inhibitor, affecting metabolic pathways critical for cell survival. This property is particularly relevant in developing treatments for diseases where enzyme activity is dysregulated.

Biological Interactions

The mechanism of action involves interactions with various biological macromolecules:

  • DNA and RNA Binding : The compound can intercalate into DNA, potentially affecting gene expression and protein synthesis.
  • Enzyme Interaction : It inhibits key enzymes involved in cellular processes, disrupting metabolic pathways critical for tumor growth or pathogen survival .

Materials Science

5,8-Quinolinedione derivatives are also being explored for their electronic and optical properties:

  • Organic Electronics : Due to their unique electronic properties, these compounds are being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : Their ability to undergo various chemical reactions makes them suitable candidates for developing chemical sensors .

Anticancer Research

A study published in RSC Advances demonstrated that derivatives of 5,8-Quinolinedione exhibited significant cytotoxicity against several cancer cell lines. The most promising compounds showed IC50_{50} values in the low micromolar range against HeLa cells .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, compounds derived from quinolinediones were tested against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Mechanism of Action

The mechanism of action of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Structural Analysis

The position of substituents (C-6 vs. C-7) significantly impacts the structural and spectroscopic properties of 5,8-quinolinediones:

  • IR Spectroscopy: 7-Substituted derivatives (e.g., 7-amino or 7-propargylamine) exhibit two distinct carbonyl (C=O) IR peaks (Δν ≈ 30–40 cm⁻¹) due to intramolecular hydrogen bonding and electronic effects. 6-Substituted derivatives (e.g., 6-chloro or 6-morpholinylmethyl) typically show a single carbonyl peak, as substituents at C-6 induce less asymmetry in the quinone ring . The dual substitution in 7-amino-6-(4-morpholinylmethyl)-5,8-quinolinedione likely results in a unique IR profile, combining features of both 6- and 7-substituted derivatives.
  • XRD and DFT Studies :
    Substituents at C-6 (e.g., morpholinylmethyl) influence crystal packing and intermolecular interactions. For example, propargylamine substituents at C-7 form stronger hydrogen bonds compared to C-6 analogs, altering lattice stability .

Toxicity Profile

Synthetic 5,8-quinolinediones often exhibit lower toxicity than natural antibiotics (e.g., streptonigrin). The morpholinyl group may further reduce off-target effects by minimizing non-specific interactions .

Data Tables

Table 1: Comparison of Key Derivatives

Compound Substituents IR Δν (cm⁻¹) IC₅₀ (A549) Key Biological Activity
6-Chloro-7-propargylamine 6-Cl, 7-propargyl 35 2.10 µg/mL Anticancer (NQO1 activation)
7-Amino-6-morpholinylmethyl 7-NH₂, 6-morpholinyl N/A* N/A* Hypothesized enhanced uptake
6-Chloro-7-(4-fluorophenylamine) 6-Cl, 7-aryl 28 1.80 µg/mL Anticancer (ROS generation)
NSC 663284 6-Cl, 7-morpholinyl N/A 0.95 µM Anti-HIV-1, Anticancer

Key Research Findings

Spectroscopic Differentiation : FT-IR can reliably distinguish 6- vs. 7-substituted derivatives, aiding in structural validation during synthesis .

Morpholinyl Impact : Morpholine derivatives (e.g., NSC 663284) show promise in antiviral and anticancer applications, suggesting the target compound’s morpholinylmethyl group could confer similar advantages .

Biological Activity

5,8-Quinolinedione derivatives, particularly those modified at the C-7 position, have garnered significant attention due to their diverse biological activities. The compound 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- is a notable member of this class, exhibiting potential in various therapeutic applications including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_2O2_2
  • Molecular Weight : 218.25 g/mol

This compound features a quinolinedione core with an amino group at the C-7 position and a morpholinylmethyl substituent at the C-6 position. The presence of these functional groups significantly influences its biological activity.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione demonstrate potent anticancer properties. For instance, studies have shown that various substituted quinolinediones exhibit IC50_{50} values in the low micromolar range against several cancer cell lines. Specifically:

CompoundCell LineIC50_{50} (µM)
5,8-Quinolinedione Derivative AA549 (Lung)1.80
5,8-Quinolinedione Derivative BSKOV3 (Ovarian)0.59
5,8-Quinolinedione Derivative CKB (Oral)1.52

These compounds induce apoptosis through mechanisms involving the upregulation of anti-apoptotic proteins such as Bcl-2 and downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 .

Antimicrobial Activity

The antimicrobial spectrum of quinolinediones includes efficacy against bacterial and fungal pathogens. The structure–activity relationship (SAR) studies suggest that modifications at the C-6 and C-7 positions can enhance antibacterial potency:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

These findings highlight the potential for developing new antimicrobial agents based on the quinolinedione scaffold .

The biological activity of 5,8-quinolinediones is largely attributed to their interaction with key enzymatic pathways:

  • NAD[P]H Quinone Oxidoreductase (NQO1) : Compounds have shown to be effective substrates for NQO1, facilitating redox cycling which contributes to their anticancer effects.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in the G2/M phase in cancer cells, leading to inhibited proliferation.

Case Studies

A notable study examined the effects of a series of quinolinedione derivatives on various cancer cell lines. The results indicated that compounds with morpholine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts:

  • Case Study A : A derivative with a morpholinylmethyl group demonstrated a significant increase in apoptotic markers in HeLa cells compared to controls.

Q & A

Q. What synthetic methodologies are commonly employed for 5,8-quinolinedione derivatives, and how can purity be ensured?

Synthesis typically involves bromination of quinoline precursors followed by substitution with morpholinylmethyl groups. For example, brominated intermediates are reacted with 4-morpholinylmethylamine under reflux conditions in polar aprotic solvents (e.g., DMF) . Purity is validated via thin-layer chromatography (TLC), NMR spectroscopy (¹H/¹³C), and mass spectrometry (MS). Specific reaction yields depend on substituent steric effects and electron-withdrawing/donating properties .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., morpholinylmethyl at C-6, amino at C-7) and aromatic proton environments .
  • IR spectroscopy : Identifies functional groups (e.g., quinone C=O stretches at ~1670 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation, particularly for verifying intramolecular hydrogen bonds or π-π stacking .

Q. What is the hypothesized mechanism of action for 5,8-quinolinedione derivatives in anticancer studies?

The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) via NAD(P)H:quinone oxidoreductase 1 (NQO1), inducing oxidative stress and apoptosis in cancer cells. The morpholinylmethyl group may enhance cellular uptake or modulate interactions with kinase targets .

Q. How do structural modifications at C-6/C-7 influence biological activity?

  • C-6 substituents (e.g., morpholinylmethyl): Improve solubility and target binding via hydrogen bonding or hydrophobic interactions.
  • C-7 amino group : Essential for redox activity; methylation or acylation reduces cytotoxicity by impeding electron transfer .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Standard protocols include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Time-kill assays : To assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can substituent optimization at C-6 balance cytotoxicity and selectivity?

Replace morpholinylmethyl with piperazinyl or thiomorpholine groups to alter lipophilicity and off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to NQO1 or Topoisomerase II. Validate with cytotoxicity assays (MTT) on cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .

Q. What strategies resolve contradictions in SAR data between synthetic and natural 5,8-quinolinediones?

Natural analogs (e.g., streptonigrin) exhibit enhanced activity due to additional substituents (e.g., C-2 pyridyl groups). Use comparative molecular field analysis (CoMFA) to model steric/electronic contributions. Synthesize hybrid analogs with C-2 modifications for direct comparison .

Q. How does the morpholinylmethyl group influence ROS generation kinetics?

Electrochemical studies (cyclic voltammetry) measure redox potentials. Compare ROS levels (using DCFH-DA probes) in NQO1-overexpressing vs. knockout cell lines. The morpholinyl group may stabilize semiquinone intermediates, prolonging ROS production .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. Structure-based drug design (SBDD) optimizes the quinoline core to fit ATP-binding pockets selectively. For example, introduce bulkier substituents to avoid binding to non-target kinases (e.g., EGFR) .

Q. How can metabolic stability be improved for in vivo applications?

  • Deuterate the quinone ring : Reduces CYP450-mediated oxidation.
  • PEGylate the morpholinylmethyl group : Enhances plasma half-life.
  • Prodrug strategies : Mask the amino group with cleavable linkers (e.g., esterase-sensitive) to delay metabolism .

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